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molecular formula C14H17NO4 B8661226 Ethyl 4-benzamido-3-oxopentanoate CAS No. 100718-97-6

Ethyl 4-benzamido-3-oxopentanoate

Cat. No. B8661226
M. Wt: 263.29 g/mol
InChI Key: OCNMHVFOMZVWHC-UHFFFAOYSA-N
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Patent
US08541618B2

Procedure details

In the first flask, N-benzoylalanine (2 g, 10.35 mmol) was dissolved in THF (20 mL), and carbonyl diimidazole (CDI) (1.84 g, 11.39 mmol) was added. The resulting mixture was stirred 1 hour at rt and cooled down to −78° C. Into a second flask, ethyl acetate (3.83 g, 43.48 mmol) in THF (40 mL) was cooled down to −78° C. and LDA (24.3 mL, 48.51 mmol, 2 M in THF) pre-cooled to −78° C. was added. The resulting solution was stirred 30 minutes at −78° C., and the lithium enolate generated was cannulated into the first flask. The resulting white slurry was stirred 30 minutes at −78° C. and warmed up to −10° C. The reaction was quenched with a saturated aqueous solution of NH4Cl. Phases were separated and the organics were dried over MgSO4 and solvents removed under reduced pressure. The crude product was carried to the next step without purification. This gave ethyl 4-(benzoylamino)-3-oxopentanoate (2.6 g, 95.5% yield) as a white solid. ES-MS m/z 263.4 ((MH)+); HPLC RT (min.) 1.53; 1H NMR (Acetone-d6) δ 8.13 (s br, 1H), 7.93-7.91 (m, 2H), 7.58-7.43 (m, 3H), 4.72 (m, 1H), 4.19-4.01 (q, 2H), 3.67 (s, 2H), 1.47 (d, 3H), 1.15 (t, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.84 g
Type
reactant
Reaction Step Two
Quantity
3.83 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
24.3 mL
Type
reactant
Reaction Step Four
[Compound]
Name
lithium enolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([NH:9][C@H:10]([C:12]([OH:14])=O)[CH3:11])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(C1NC=CN=1)(C1NC=CN=1)=O.[C:27]([O:30][CH2:31][CH3:32])(=[O:29])[CH3:28].[Li+].CC([N-]C(C)C)C>C1COCC1>[C:1]([NH:9][CH:10]([CH3:11])[C:12](=[O:14])[CH2:28][C:27]([O:30][CH2:31][CH3:32])=[O:29])(=[O:8])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N[C@@H](C)C(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.84 g
Type
reactant
Smiles
C(=O)(C=1NC=CN1)C=1NC=CN1
Step Three
Name
Quantity
3.83 g
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
24.3 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Step Five
Name
lithium enolate
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred 1 hour at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled down to −78° C
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The resulting solution was stirred 30 minutes at −78° C.
Duration
30 min
STIRRING
Type
STIRRING
Details
The resulting white slurry was stirred 30 minutes at −78° C.
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
warmed up to −10° C
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with a saturated aqueous solution of NH4Cl
CUSTOM
Type
CUSTOM
Details
Phases were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organics were dried over MgSO4 and solvents
CUSTOM
Type
CUSTOM
Details
removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was carried to the next step without purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)NC(C(CC(=O)OCC)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: PERCENTYIELD 95.5%
YIELD: CALCULATEDPERCENTYIELD 95.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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